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Executive Summary
Infantile Free Sialic Acid Storage Disease (ISSD) represents the most severe phenotype of a

spectrum of neurodegenerative lysosomal storage disorders known as Free Sialic Acid Storage

Disorders (FSASD).[1] It is an autosomal recessive condition arising from mutations in the

SLC17A5 gene, which encodes the lysosomal sialic acid transporter, sialin.[2][3] Dysfunction of

this transporter leads to the accumulation of free N-acetylneuraminic acid (sialic acid) within

lysosomes, triggering a cascade of cellular pathology.[2][4] Clinically, ISSD is characterized by

a severe, early-onset presentation that can include nonimmune hydrops fetalis, severe

developmental delay, failure to thrive, coarse facial features, hepatosplenomegaly, and

cardiomegaly.[1][5] The disease progresses rapidly, with mortality typically occurring in early

childhood.[1][6] Diagnosis relies on the quantification of free sialic acid in urine and cultured

fibroblasts, confirmed by molecular genetic analysis of the SLC17A5 gene.[7][8] Currently, no

curative therapy exists, and management is entirely supportive.[7][9] This document provides a

comprehensive overview of the molecular basis, pathophysiology, quantitative clinical data, and

key experimental methodologies relevant to ISSD research and therapeutic development.

Pathophysiology and Genetic Basis
The Role of Sialin (SLC17A5)
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ISSD is caused by biallelic pathogenic variants in the SLC17A5 gene, located on chromosome

6q14-q15.[2][10] This gene provides the blueprint for sialin, a 495-amino acid lysosomal

membrane protein with 12 transmembrane domains.[3][11] Sialin functions as a proton-coupled

transporter, responsible for the efflux of free sialic acid (N-acetylneuraminic acid) from the

lysosome into the cytoplasm after the breakdown of sialoglycoconjugates like glycoproteins

and glycolipids.[3][5][7]

Molecular Consequences of SLC17A5 Mutations
Over 50 pathogenic mutations have been identified in the SLC17A5 gene.[3][7] These

mutations, which include missense, nonsense, splicing, and deletion variants, lead to a loss of

sialin function.[3] The resulting impairment of the active transport system for free sialic acid

across the lysosomal membrane causes its accumulation within the lysosome.[5][10] This

intralysosomal storage is the primary cellular defect in ISSD.[4][6] The accumulation of the

negatively charged sialic acid is thought to disrupt various cellular processes, including

lysosomal pH homeostasis and autophagy, contributing to the multisystemic pathology

observed in the disease.[3][12][13]
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Caption: Pathophysiology of ISSD: Normal vs. Diseased Cell.

Clinical Manifestations and Disease Spectrum
FSASD presents as a clinical spectrum, with ISSD being the most severe form.[1][14] The

milder form is known as Salla disease, first identified in a Finnish population.[2][3]

Key Clinical Features of ISSD:

Prenatal/Neonatal Onset: Symptoms often appear before or shortly after birth.[8][14]

Nonimmune hydrops fetalis and neonatal ascites are common presentations.[1][6]
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Neurological Impairment: Severe developmental delay, profound intellectual disability,

hypotonia, and seizures are characteristic.[2][5]

Systemic Involvement: Hepatosplenomegaly (enlarged liver and spleen), cardiomegaly

(enlarged heart), and nephrotic syndrome are frequently observed.[1][6][15]

Dysmorphic Features: Patients often develop coarse facial features over time.[1][14]

Skeletal Abnormalities: Dysostosis (abnormal bone formation) and clubfeet can occur.[2][8]

Prognosis: The disease is rapidly progressive, and life expectancy is severely reduced, with

survival often limited to early childhood.[1][16]

Quantitative Data Summary
Table 1: Disease Prevalence and Genetics

Parameter Value Reference

Worldwide Prevalence

(FSASD)
<1 to 3 per 1,000,000 [1][7]

Inheritance Pattern Autosomal Recessive [7][16]

Causal Gene SLC17A5 [2][9]

Gene Locus 6q14-q15 [10]

Reported Pathogenic Variants >50 [3][7]

Reported Cases Worldwide ~250-260 [1][7]

Table 2: Biomarker Levels in FSASD
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Biomarker
ISSD (Severe
Form)

Salla Disease
(Milder Form)

Normal
Control Range

Reference

Urinary Free

Sialic Acid

~100-fold

increase over

normal

~10-fold increase

over normal

Varies with age

(e.g., 0-9.8

mmol/mol

creatinine for

>10 years)

[1][3][17]

Fibroblast Free

Sialic Acid

Up to 86-fold

increase
~9-fold increase Not specified [18]

CSF Free Sialic

Acid
Elevated

Elevated (may

be elevated even

with normal urine

levels)

Not specified [3]

Note: Urinary excretion values are often normalized to creatinine.[17]

Table 3: Clinical Outcomes in a Quantitative Natural
History Study (N=116)

Parameter Median Value Reference

Age at Onset 0.17 years [19]

Age at Diagnosis 3 years [19]

Diagnostic Delay 2.5 years [19]

Survival 11 years [19]

Diagnosis
A definitive diagnosis of ISSD involves a combination of clinical evaluation, biochemical

analysis, and molecular genetic testing.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK1470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175077/
https://pubmed.ncbi.nlm.nih.gov/14684624/
https://www.researchgate.net/publication/10718002_Biochemical_and_molecular_analyses_of_infantile_free_sialic_acid_storage_disease_in_North_American_children
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175077/
https://pubmed.ncbi.nlm.nih.gov/14684624/
https://pubmed.ncbi.nlm.nih.gov/29875421/
https://pubmed.ncbi.nlm.nih.gov/29875421/
https://pubmed.ncbi.nlm.nih.gov/29875421/
https://pubmed.ncbi.nlm.nih.gov/29875421/
https://www.orpha.net/en/disease/detail/834
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13415198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Suspicion
(e.g., Hydrops Fetalis, Severe Hypotonia,

Hepatosplenomegaly, Developmental Delay)

Biochemical Testing:
Quantify Free Sialic Acid

Urine Sample Cultured Fibroblasts Cerebrospinal Fluid (CSF)

Results:
Highly Elevated Free Sialic Acid?

Molecular Genetic Testing:
SLC17A5 Gene Sequencing

 Yes 

Consider Differential Diagnoses
(e.g., Sialuria, Galactosialidosis)

 No 

Confirmation:
Identify Biallelic Pathogenic Variants

Diagnosis: ISSD Confirmed

Click to download full resolution via product page

Caption: Diagnostic workflow for Infantile Free Sialic Acid Storage Disease.

Differential diagnoses include other disorders with elevated sialic acid, such as sialuria (where

sialic acid is elevated in the cytoplasm, not the lysosome) and galactosialidosis (where sialic
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acid is bound to glycoconjugates).[1][7]

Experimental Protocols
Quantification of Free Sialic Acid in Urine via HPLC-
Tandem Mass Spectrometry
This method provides rapid, sensitive, and specific quantification of free sialic acid.[17]

Methodology:

Sample Preparation:

Adjust urine sample volume to an equivalent of 100 nmol of creatinine to normalize for

urine concentration.[17]

Add a known quantity of an internal standard (e.g., 2-keto-3-deoxy-d-glycero-d-

galactonononic acid or ¹³C₃-sialic acid).[17][20]

Dilute the sample with water to a final volume (e.g., 250 µL).[17]

Filter the sample before injection.[20]

Chromatography:

Inject a small volume (e.g., 10 µL) into an HPLC system.[17]

Utilize a reverse-phase C18 column for separation.[21]

Mass Spectrometry:

Perform analysis using a tandem mass spectrometer operating in negative electrospray

ionization (ESI) mode.[17][20]

Use Multiple Reaction Monitoring (MRM) to detect specific mass transitions for sialic acid

(e.g., m/z 308.3 → m/z 86.9) and the internal standard.[17][20]

Quantification:
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Calculate the concentration of sialic acid based on the ratio of its peak area to that of the

internal standard, plotted against a standard curve.

Express the final result as mmol of sialic acid per mol of creatinine.[17]

Molecular Genetic Analysis of the SLC17A5 Gene
This process identifies the causative mutations in the SLC17A5 gene.[1][11]

Methodology:

DNA Extraction: Isolate genomic DNA from a patient sample (e.g., whole blood, cultured

fibroblasts).

PCR Amplification:

Design intronic primers that flank each of the 11 coding exons of the SLC17A5 gene.[11]

Perform Polymerase Chain Reaction (PCR) for each exon to amplify the entire coding

region and the exon-intron boundaries.[11]

PCR reactions are typically run for 30-35 cycles with specific annealing temperatures for

each primer pair.[11]

Sequencing:

Purify the PCR products.

Sequence the amplicons using either traditional Sanger sequencing or a Next-Generation

Sequencing (NGS) platform.[1][22] NGS allows for simultaneous sequencing of multiple

genes or the entire exome.[22]

Data Analysis:

Align the patient's sequence reads to the SLC17A5 reference sequence (e.g., NCBI

RefSeq transcripts).[22]
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Identify variants (single nucleotide variants, small insertions/deletions) by comparing the

patient's sequence to the reference.

Confirm that identified variants are present on both alleles (biallelic) to establish the

autosomal recessive inheritance pattern.[1]

Deletion/Duplication Analysis (if necessary):

If sequencing identifies only one or no pathogenic variants in a patient with a clear

biochemical diagnosis, perform gene-targeted deletion/duplication analysis to detect larger

exon-level or whole-gene copy number variants.[1]

Disrupted Cellular Signaling in Lysosomal Storage
Disorders
The lysosome is not merely a recycling center but a critical hub for cellular signaling, nutrient

sensing, and metabolic regulation.[13] In LSDs like ISSD, the primary storage defect triggers a

complex cascade of secondary pathological events.[12][23] While the precise pathways

downstream of sialic acid accumulation are still under investigation, research into related LSDs

provides a framework for understanding the potential consequences.[24][25]
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Potential Downstream Effects of Lysosomal Dysfunction in ISSD

Altered Signaling Pathways

Cellular & Clinical Pathologies
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Caption: Disrupted signaling cascades downstream of lysosomal storage.

Key Disrupted Pathways:

Autophagy: The accumulation of substrate can impair the fusion of autophagosomes with

lysosomes, disrupting the clearance of damaged organelles and misfolded proteins, which is

central to neuronal health.[13]

Inflammation: Stressed lysosomes can activate inflammatory pathways, leading to chronic

neuroinflammation driven by microglial activation, a common feature in many

neurodegenerative LSDs.[24][25]

Calcium Homeostasis: Lysosomes are important stores of intracellular calcium. Their

dysfunction can lead to aberrant calcium signaling, impacting a multitude of cellular

processes, including apoptosis.[12]
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Lipid Metabolism: The proper function of the endo-lysosomal system is critical for cholesterol

and lipid trafficking. Disruptions can lead to secondary accumulation of other molecules and

affect membrane biology, which is particularly relevant for myelination in the central nervous

system.[12][13]

Therapeutic Strategies and Future Directions
Currently, there is no approved, disease-modifying therapy for ISSD.[3][7] Patient management

is supportive and symptomatic, including nutritional support, physical therapy, and anti-

convulsant medications for seizures.[7][8]

Potential Future Therapeutic Avenues:

Gene Therapy: Introducing a functional copy of the SLC17A5 gene via viral vectors (e.g.,

AAV) is a promising strategy to restore sialin function in affected cells, particularly neurons.

Small Molecule Chaperones: For certain missense mutations, small molecules could

potentially be developed to help the misfolded sialin protein achieve its correct conformation

and trafficking to the lysosomal membrane.

Substrate Reduction Therapy (SRT): While more challenging for a transport defect than an

enzyme deficiency, strategies to reduce the influx of sialoglycoconjugates into the lysosome

could theoretically lessen the burden of sialic acid accumulation.

Targeting Downstream Pathways: Developing drugs that mitigate the secondary effects of

lysosomal storage, such as neuroinflammation or impaired autophagy, could help manage

disease progression.[24]

Recent elucidation of the cryo-electron microscopy structure of human sialin provides a

significant breakthrough, offering a detailed molecular blueprint that can accelerate structure-

based drug design and the development of targeted therapies for FSASD.[26]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.researchgate.net/publication/6674077_Quantification_of_free_and_total_sialic_acid_excretion_by_LC-MSMS
https://pmc.ncbi.nlm.nih.gov/articles/PMC8765648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8765648/
https://providers2.genedx.com/Resources/TIS-Files/TIS-605.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031509/
https://academic.oup.com/hmg/article/27/R2/R119/4990256
https://academic.oup.com/hmg/article-pdf/27/R2/R119/25229836/ddy155.pdf
https://www.star-foundation.io/blog/unraveling-the-mysteries-of-slc17a5
https://www.benchchem.com/product/b13415198#infantile-free-sialic-acid-storage-disease-issd-overview
https://www.benchchem.com/product/b13415198#infantile-free-sialic-acid-storage-disease-issd-overview
https://www.benchchem.com/product/b13415198#infantile-free-sialic-acid-storage-disease-issd-overview
https://www.benchchem.com/product/b13415198#infantile-free-sialic-acid-storage-disease-issd-overview
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13415198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13415198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

